3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
Description
3-({4-[(5Z)-5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid (hereafter referred to as Compound A) is a thiazolidinone derivative featuring a benzylidene substituent at the C5 position of the thiazolidinone core. Its structure includes:
- A 2-thioxo-4-oxo-thiazolidinone ring, contributing to hydrogen-bonding and electron-withdrawing properties.
- A butanoyl linker connecting the thiazolidinone to a 3-aminobenzoic acid moiety, which may influence solubility and bioavailability.
This compound belongs to a broader class of thiazolidinone derivatives studied for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C23H22N2O4S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-15-8-10-16(11-9-15)13-19-21(27)25(23(30)31-19)12-4-7-20(26)24-18-6-3-5-17(14-18)22(28)29/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,24,26)(H,28,29)/b19-13- |
InChI Key |
JNWWAMLNHTUZAY-UYRXBGFRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid typically involves multiple steps. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the benzylidene group and the benzoic acid moiety. Common reagents used in these reactions include thiosemicarbazide, ethyl benzaldehyde, and benzoic acid derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted benzylidene compounds. These products can have different chemical and physical properties, making them useful in various applications.
Scientific Research Applications
3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, inhibiting their activity. The benzylidene group may interact with proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of protein activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance anticancer potency, likely by increasing electrophilicity for nucleophilic attack in target enzymes.
- Aromatic extensions (e.g., indolyl in ) improve antimicrobial activity via π-π stacking with microbial proteins.
- Alkyl groups (e.g., 4-ethyl in Compound A ) may optimize lipophilicity for membrane penetration while avoiding steric hindrance .
Linker and Functional Group Modifications
The linker length and terminal functional groups influence pharmacokinetics:
Key Observations :
- Longer chains (e.g., butanoyl in Compound A) may enhance binding to hydrophobic pockets in target proteins .
- The 3-aminobenzoic acid group in Compound A could facilitate hydrogen bonding with biological targets compared to simpler carboxylic acids .
Optimized Conditions :
- Base: Potassium carbonate in ethanol (yields >75% for similar compounds) .
- Catalyst : Piperidine or zinc chloride for cyclization .
Anticancer Potential
- Mechanism: Thiazolidinones inhibit kinases, carbonic anhydrases, and tubulin polymerization .
- Compound A : Predicted to target PI3K/AKT/mTOR pathways due to structural similarity to indolylmethylene derivatives .
Antimicrobial Activity
- aureus (MIC: 16 μg/mL) .
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